molecular formula C24H28N4O4 B11226364 3-(5-(4-(2-methoxyphenyl)piperazin-1-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione

3-(5-(4-(2-methoxyphenyl)piperazin-1-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11226364
M. Wt: 436.5 g/mol
InChI Key: FVTHJOBAFDNNHQ-UHFFFAOYSA-N
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Description

3-(5-(4-(2-methoxyphenyl)piperazin-1-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by its complex structure, which includes a quinazoline core, a piperazine ring, and a methoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(4-(2-methoxyphenyl)piperazin-1-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps. One common method starts with the preparation of the quinazoline core, followed by the introduction of the piperazine ring and the methoxyphenyl group. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like sodium ethoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(5-(4-(2-methoxyphenyl)piperazin-1-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It has shown potential as a modulator of biological pathways, making it a candidate for studying cellular processes.

    Medicine: Preliminary studies suggest it may have therapeutic potential in treating certain diseases, such as cancer or neurological disorders.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(5-(4-(2-methoxyphenyl)piperazin-1-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: These compounds share the quinazoline core and may have similar biological activities.

    Piperazine Derivatives: These compounds contain the piperazine ring and can exhibit comparable pharmacological properties.

    Methoxyphenyl Compounds: These compounds include the methoxyphenyl group and may have related chemical behaviors.

Uniqueness

What sets 3-(5-(4-(2-methoxyphenyl)piperazin-1-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione apart is its unique combination of functional groups, which can result in distinct biological and chemical properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H28N4O4

Molecular Weight

436.5 g/mol

IUPAC Name

3-[5-[4-(2-methoxyphenyl)piperazin-1-yl]-5-oxopentyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C24H28N4O4/c1-32-21-11-5-4-10-20(21)26-14-16-27(17-15-26)22(29)12-6-7-13-28-23(30)18-8-2-3-9-19(18)25-24(28)31/h2-5,8-11H,6-7,12-17H2,1H3,(H,25,31)

InChI Key

FVTHJOBAFDNNHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CCCCN3C(=O)C4=CC=CC=C4NC3=O

Origin of Product

United States

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